molecular formula C19H18N2O2 B2548562 N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide CAS No. 883964-47-4

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

Cat. No.: B2548562
CAS No.: 883964-47-4
M. Wt: 306.365
InChI Key: JNQFTIPKMJWERI-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a 4-methylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate to form 3-(4-methylphenyl)-1-methylquinolin-4(1H)-one. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQFTIPKMJWERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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